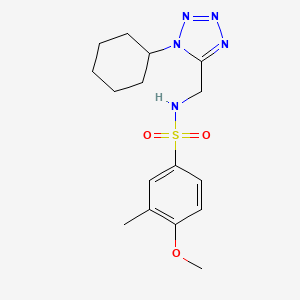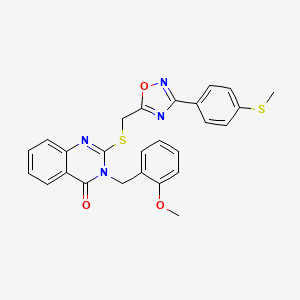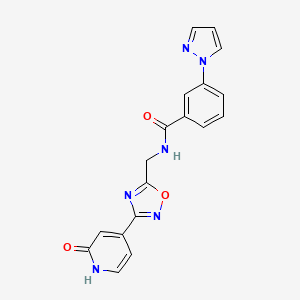
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide, also known as CTZ or TAK-427, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTZ is a tetrazole-based compound that belongs to the class of sulfonamides. It has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Scientific Research Applications
Photodynamic Therapy
Research has explored the use of tetrazole and benzenesulfonamide derivatives in the realm of photodynamic therapy (PDT). A study highlighted the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, demonstrating their potential as Type II photosensitizers for cancer treatment in PDT. These compounds showed remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Anti-HIV and Antifungal Activities
Another study focused on the synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were screened for their in vitro anti-HIV and antifungal activities. This research indicates the potential of these compounds in the development of treatments for HIV and fungal infections (Zareef et al., 2007).
Development of Novel Inhibitors
Research into the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide highlighted its potential as a cyclooxygenase-2 (COX-2) inhibitor. Despite not showing inhibition potency for COX enzymes in vitro, the structural insights gained could aid in the design of more effective COX-2 inhibitors (Al-Hourani et al., 2016).
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-12-10-14(8-9-15(12)24-2)25(22,23)17-11-16-18-19-20-21(16)13-6-4-3-5-7-13/h8-10,13,17H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJHEGKEUMIFOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid](/img/structure/B2864779.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2864781.png)
![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2864784.png)

![4-[(2-Phenylethyl)amino]butanoic acid hydrochloride](/img/structure/B2864787.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2864793.png)

![2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2864795.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2864796.png)
![Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B2864799.png)